(R)-Neotame-d3

Description

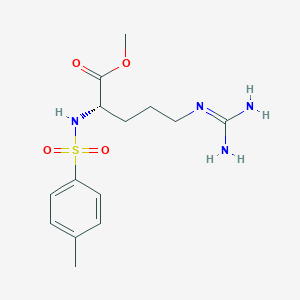

Arginine derivative which is a substrate for many proteolytic enzymes. As a substrate for the esterase from the first component of complement, it inhibits the action of C(l) on C(4).

Properties

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMJXALNHKIDOD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901-47-3 | |

| Record name | α-Tosyl-L-arginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylarginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL P-TOLUENESULFONYL-L-ARGININATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-Neotame-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (R)-Neotame-d3, an isotopically labeled analog of the high-intensity sweetener Neotame. The inclusion of three deuterium (B1214612) atoms on the methyl ester group makes it a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document outlines the synthetic pathway, experimental procedures, and expected analytical data.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process that mirrors the industrial production of Neotame. The key to introducing the deuterium label is the use of a deuterated reagent in the initial step.

The overall synthesis workflow is as follows:

-

Esterification: L-Aspartyl-L-phenylalanine (Aspartame) is synthesized with a deuterated methyl group to form L-Aspartyl-L-phenylalanine-1-(methyl-d3) ester (Aspartame-d3). This is achieved by reacting L-aspartic acid and L-phenylalanine in the presence of deuterated methanol (B129727) (CD3OH).

-

Reductive Amination: The resulting Aspartame-d3 undergoes reductive amination with 3,3-dimethylbutyraldehyde (B104332). This reaction selectively alkylates the primary amine of the aspartic acid residue to yield the final product, this compound.

The stereochemistry of the starting material, L-aspartyl-L-phenylalanine, is retained throughout the synthesis, ensuring the production of the desired (R)-isomer, which is responsible for the sweet taste.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of L-Aspartyl-L-phenylalanine-1-(methyl-d3) ester (Aspartame-d3)

This procedure is adapted from the known methods of aspartame (B1666099) synthesis, with the substitution of methanol with its deuterated counterpart.

Materials:

-

N-Formyl-L-aspartic anhydride (B1165640)

-

L-Phenylalanine

-

Deuterated methanol (CD3OH)

-

Thionyl chloride (SOCl2)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Organic solvent (e.g., Toluene)

Procedure:

-

Preparation of L-Phenylalanine methyl-d3 ester: In a round-bottom flask, suspend L-phenylalanine in deuterated methanol (CD3OH). Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until the L-phenylalanine has completely dissolved. Remove the solvent under reduced pressure to obtain L-phenylalanine methyl-d3 ester hydrochloride.

-

Coupling Reaction: Dissolve N-formyl-L-aspartic anhydride in a suitable organic solvent. In a separate flask, neutralize the L-phenylalanine methyl-d3 ester hydrochloride with a base (e.g., sodium hydroxide) and extract it into an organic solvent.

-

Condensation: Add the L-phenylalanine methyl-d3 ester solution to the N-formyl-L-aspartic anhydride solution. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Deformation: After the condensation is complete, remove the formyl protecting group by acid hydrolysis (e.g., with hydrochloric acid).

-

Work-up and Purification: Neutralize the reaction mixture and extract the product. The crude Aspartame-d3 can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Step 2: Synthesis of this compound by Reductive Amination

This industrial standard method is adapted for the deuterated intermediate.

Materials:

-

L-Aspartyl-L-phenylalanine-1-(methyl-d3) ester (Aspartame-d3)

-

3,3-Dimethylbutyraldehyde

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Diatomaceous earth (optional, as a filter aid)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Aspartame-d3 and a slight molar excess of 3,3-dimethylbutyraldehyde in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The amount of catalyst can be in the range of 5-10% by weight relative to the Aspartame-d3.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 0.1-0.5 MPa. Stir the reaction mixture vigorously at a controlled temperature, typically between 35-40°C. The reaction is usually complete within 5-30 hours.

-

Catalyst Removal: After the reaction is complete, depressurize the vessel and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove a significant portion of the methanol.

-

Crystallization and Purification: Add deionized water to the concentrated solution to induce precipitation of the product. Cool the mixture to enhance crystallization. Collect the solid product by filtration or centrifugation. Wash the product with cold deionized water and dry under vacuum to yield this compound as a white to off-white powder. Further purification can be achieved by recrystallization from a methanol/water or ethanol/water mixture.

Caption: Detailed experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Parameters and Expected Yields

| Parameter | Step 1: Aspartame-d3 Synthesis | Step 2: this compound Synthesis |

| Key Reagents | L-Phenylalanine, CD3OH, N-Formyl-L-aspartic anhydride | Aspartame-d3, 3,3-Dimethylbutyraldehyde |

| Catalyst | Acid catalyst | 10% Pd/C |

| Reducing Agent | - | H2 gas |

| Solvent | CD3OH, Organic Solvent | Methanol |

| Temperature | Room Temperature | 35-40 °C |

| Pressure | Atmospheric | 0.1-0.5 MPa |

| Reaction Time | 12-24 hours | 5-30 hours |

| Expected Yield | 80-90% | >90% |

| Purity (after recrystallization) | >98% | >99% (HPLC) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C20H27D3N2O5 |

| Molecular Weight | 381.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80.9–83.4 °C |

| Solubility in Water (25 °C) | 12.6 g/kg |

| Solubility in Ethanol (15 °C) | >1000 g/kg |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Predicted Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR | The spectrum will be similar to that of Neotame, with the notable absence of the sharp singlet corresponding to the methoxy (B1213986) (-OCH3) protons, which typically appears around 3.7 ppm. A peak at 0.84 ppm is indicative of the three methyl groups on the dimethylbutyl chain. |

| ¹³C NMR | The spectrum will be very similar to that of Neotame. The carbon of the deuterated methyl group (-OCD3) will show a characteristic septet (due to coupling with deuterium) with a significantly reduced intensity compared to a protonated carbon. |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is expected at m/z 382.5. This is a shift of +3 mass units compared to non-deuterated Neotame (m/z 379.5), confirming the incorporation of three deuterium atoms. |

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound. By following the outlined procedures for deuterated esterification and reductive amination, researchers can reliably produce this valuable isotopically labeled compound. The provided quantitative and analytical data will aid in the execution and verification of the synthesis. This molecule serves as an essential tool for advanced research in drug metabolism, pharmacokinetics, and analytical method development.

Chemical Characterization of (R)-Neotame-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of (R)-Neotame-d3, a deuterated isotopologue of the high-intensity artificial sweetener Neotame. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. While specific experimental data for this compound is not extensively published, this guide synthesizes available information and provides methodologies based on the well-characterized parent compound, Neotame.

This compound is the deuterium-labeled form of Neotame, a derivative of aspartame (B1666099).[1] It is a low-caloric, high-intensity artificial sweetener, estimated to be 7,000 to 13,000 times sweeter than sucrose.[1] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for quantitative analyses by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the handling, storage, and application of this stable isotope-labeled standard.

| Property | Value | Reference |

| Chemical Name | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | [2][3] |

| Molecular Formula | C₂₀H₂₇D₃N₂O₅ | [2][4] |

| Molecular Weight | 381.48 g/mol | [2][4] |

| Alternate CAS Number | 165450-17-9 (for Neotame) | [3][4] |

| Appearance | Off-White Solid | [3] |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere | [3] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not publicly available, it can be inferred from the known synthesis of Neotame. The industrial synthesis of Neotame involves the reductive amination of aspartame with 3,3-dimethylbutyraldehyde. To produce this compound, a similar pathway would be followed, utilizing deuterated methanol (B129727) in the final esterification step or starting with L-phenylalanine methyl-d3 ester. The stereochemistry of the starting material, L-aspartyl-L-phenylalanine, is retained throughout the synthesis.

A generalized workflow for the synthesis and purification is depicted below.

Analytical Characterization

A comprehensive chemical characterization of this compound involves multiple analytical techniques to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. While a specific method for the deuterated compound is not published, methods for Neotame can be readily adapted.

Experimental Protocol (Adapted from Neotame analysis):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a slightly acidic pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

| Parameter | Typical Value |

| Purity (by HPLC) | ≥98% |

| Retention Time | Dependent on specific method conditions |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to study its fragmentation pattern, which is crucial for developing quantitative LC-MS/MS methods.

The fragmentation of Neotame has been reported to proceed through pathways including the formation of a diketopiperazine and a pyrrolidine-2,5-dione derivative.[5] The fragmentation of this compound is expected to be analogous, with a +3 Da shift in the mass of the parent ion and any fragments containing the deuterated methyl ester group.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ | 382.24 |

| [M+Na]⁺ | 404.22 |

| Key Fragments | Dependent on ionization and collision energy |

digraph "MS_Fragmentation_Pathway" { graph [fontname="sans-serif", labelloc="t", label="Predicted MS/MS Fragmentation of this compound", fontsize=12]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];"Parent_Ion" [label="[M+H]⁺\nm/z = 382.24", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fragment_1" [label="Loss of CD₃OH\n(Methanol-d3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment_2" [label="Diketopiperazine derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fragment_3" [label="Pyrrolidine-2,5-dione derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Resulting_Ion_1" [label="[M+H - CD₃OH]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Parent_Ion" -> "Fragment_1" -> "Resulting_Ion_1"; "Parent_Ion" -> "Fragment_2"; "Parent_Ion" -> "Fragment_3"; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the position of the deuterium (B1214612) label.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of Neotame, with the notable absence of the singlet corresponding to the methyl ester protons (O-CH₃) which typically appears around 3.7 ppm. The integration of the remaining proton signals relative to an internal standard can be used for quantitative analysis (qNMR).

-

¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of Neotame. The carbon of the deuterated methyl group (O-CD₃) will exhibit a characteristic multiplet due to C-D coupling and will be significantly less intense in a proton-decoupled spectrum.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~0.9 (s, 9H), 1.3-1.5 (m, 2H), 2.5-3.0 (m, 4H), 4.5-4.8 (m, 2H), 7.1-7.3 (m, 5H) | Absence of O-CH₃ signal around 3.7 ppm. |

| ¹³C | ~29 (3C), 31, 41, 42, 52, 54, 57, 127, 129 (2C), 130 (2C), 136, 172, 173, 174 | The O-CD₃ carbon signal will be a multiplet and have a reduced intensity. |

Isotopic Purity

The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. It is typically determined by mass spectrometry, where the relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are measured. The isotopic enrichment is then calculated from this distribution.

Experimental Protocol for Isotopic Purity Determination:

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method: A solution of this compound is infused or injected into the mass spectrometer. The relative abundances of the molecular ions corresponding to the different isotopic species are measured from the mass spectrum.

-

Calculation: The isotopic purity is expressed as the percentage of the d3 species relative to the sum of all isotopic species.

| Parameter | Typical Specification |

| Isotopic Enrichment (D) | ≥98% |

| Chemical Purity | ≥98% |

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive chemical characterization of a new batch of this compound.

Conclusion

The chemical characterization of this compound relies on a suite of analytical techniques to ensure its identity, purity, and isotopic enrichment. While specific, publicly available data for this deuterated standard is scarce, this guide provides a comprehensive framework for its analysis based on established methods for the parent compound, Neotame. The protocols and expected data presented herein offer a valuable resource for researchers and drug development professionals in their application of this compound as a reliable internal standard for quantitative studies. It is always recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[2][4]

References

Deuterated Neotame: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of deuterated neotame (B1678184). Neotame, a high-intensity sweetener, is an N-alkylated dipeptide derivative of aspartame (B1666099).[1] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to favorably alter the metabolic profile of a molecule.[2][3] This guide begins by detailing the known physicochemical properties of neotame. It then explores the theoretical impact of deuteration on these characteristics, with a particular focus on metabolic stability due to the kinetic isotope effect. Finally, it outlines the detailed experimental protocols required to synthesize and characterize deuterated neotame, providing a roadmap for researchers in this field.

Introduction to Neotame and the Rationale for Deuteration

Neotame, chemically known as N-(N-(3,3-dimethylbutyl)-L-α-aspartyl)-L-phenylalanine-1-methyl ester, is a non-caloric artificial sweetener approximately 7,000 to 13,000 times sweeter than sucrose.[4][5] Its synthesis involves the reductive N-alkylation of aspartame with 3,3-dimethylbutyraldehyde.[4][6] The primary metabolic pathway for neotame in the human body involves hydrolysis of the methyl ester by non-specific esterases, yielding de-esterified neotame and methanol (B129727).[4]

The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a neutron in its nucleus, can significantly alter the pharmacokinetic profile of a drug.[2] This is primarily due to the kinetic isotope effect (KIE) , where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate.[2] By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism can be reduced, potentially leading to improved bioavailability, a longer half-life, and a more favorable safety profile.[3]

Physicochemical Properties of Neotame

A thorough understanding of the physicochemical properties of the parent compound is essential before exploring its deuterated analogue.

General Properties

Neotame is a white to off-white crystalline powder with a clean, sweet taste.[6][7]

Quantitative Physicochemical Data

The key physicochemical properties of neotame are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₀N₂O₅ | [4] |

| Molar Mass | 378.46 g/mol | [4] |

| Melting Point | 80.9–83.4 °C | [4] |

| Solubility in Water (25 °C) | 12.6 g/kg | [4][7] |

| Solubility in Ethanol (15 °C) | >1000 g/kg | [4] |

| Solubility in Ethyl Acetate (25 °C) | 77.0 g/kg | [4] |

| pH (0.5% aqueous solution) | 5.0–7.0 | [6][7] |

| pKa | pKa1 = 4.11, pKa2 = 7.70, pKa3 = 6.45 | [8] |

| Optical Activity [α]D | -41.0° ± 3.0° (c = 0.5 in H₂O) | [9] |

Stability

Neotame exhibits greater stability than its precursor, aspartame, particularly in heated and dairy products.[4] Its stability is influenced by pH, temperature, and moisture.[4][5] In acidic beverages (pH 3.2), approximately 90% of neotame remains after 8 weeks of storage.[4] As a dry powder, it is stable for at least five years under ambient conditions.[5] Unlike aspartame, neotame does not readily form diketopiperazines due to the N-alkylation, which enhances its heat stability.[4][7] The primary degradation pathway is the hydrolysis of the methyl ester group.[5][6]

Predicted Physicochemical Properties of Deuterated Neotame

Molecular Weight

The molecular weight of deuterated neotame will increase in direct proportion to the number of hydrogen atoms replaced by deuterium. For each hydrogen atom (atomic mass ≈ 1.008 amu) substituted with a deuterium atom (atomic mass ≈ 2.014 amu), the molecular weight will increase by approximately 1.006 amu.

Polarity, Solubility, and Partition Coefficient

The substitution of hydrogen with deuterium results in a slight decrease in molecular volume and a marginal increase in polarity. The C-D bond is slightly shorter and less polarizable than the C-H bond. These subtle changes may lead to minor alterations in solubility and the octanol-water partition coefficient (LogP). It is anticipated that the solubility in polar solvents like water might slightly increase, while solubility in non-polar solvents could marginally decrease. However, these effects are generally small and may not be significant.

Melting Point and Boiling Point

The stronger C-D bond and the slight increase in molecular weight can lead to minor increases in the melting and boiling points of deuterated compounds compared to their non-deuterated counterparts.

Spectroscopic Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will disappear or show significantly reduced intensity.[10] ²H (Deuterium) NMR will show signals at chemical shifts characteristic of the deuterium nuclei, confirming the sites of deuteration.[11]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will shift to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and isotopic distribution.[12]

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This shift can be used to confirm deuteration.

Metabolic Stability (Kinetic Isotope Effect)

The most significant impact of deuteration on neotame is expected to be on its metabolic stability.[2] The primary metabolic pathway is the hydrolysis of the methyl ester. If deuterium atoms are placed on the methyl group of the ester, a primary kinetic isotope effect could slow down the rate of enzymatic hydrolysis by esterases. This would lead to a longer plasma half-life and altered pharmacokinetic profile.

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis and characterization of deuterated neotame.

Synthesis of Deuterated Neotame

The synthesis of deuterated neotame would follow the same general procedure as for non-deuterated neotame, which is reductive amination of aspartame with 3,3-dimethylbutyraldehyde.[4][6] To introduce deuterium, deuterated starting materials would be required. For example, to deuterate the methyl ester group, deuterated methanol (CD₃OD) would be used in the synthesis of aspartame, which is then used to synthesize neotame.

Diagram: Synthesis of Deuterated Neotame

References

- 1. Neotame [chemball.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Neotame - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. fao.org [fao.org]

- 7. NEOTAME - Ataman Kimya [atamanchemicals.com]

- 8. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neotame analytical standard 165450-17-9 [sigmaaldrich.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of (R)-Neotame-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-Neotame-d3

(R)-Neotame is a high-intensity artificial sweetener and an analog of aspartame. The "-d3" designation indicates that three hydrogen atoms in the neotame (B1678184) molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to serve as an internal standard in quantitative analytical studies. The strategic placement of deuterium atoms can also influence the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE).

Predicted NMR and Mass Spectrometry Data

The introduction of deuterium atoms into the neotame structure will result in predictable changes in its NMR and mass spectra.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled (R)-Neotame, with the key difference being the absence of proton signals at the sites of deuteration. The chemical shifts of the remaining protons should be largely unaffected.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Phenyl) | 7.2-7.4 | m | |

| CH (Aspartyl) | 4.5-4.7 | m | |

| CH (Phenylalanyl) | 4.3-4.5 | m | |

| OCH₃ | 3.7 | s | |

| CH₂ (Aspartyl) | 2.8-3.0 | m | |

| N-CH₂ | 2.5-2.7 | m | |

| CH₂ | 1.4-1.6 | m | |

| C(CH₃)₃ | 0.9 | s | Signal for the protons on the deuterated methyl groups will be absent or significantly reduced. |

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound will also closely resemble that of the unlabeled compound. The carbon atoms bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C spectrum due to C-D coupling. In a proton-decoupled spectrum, these signals may be broader and have a lower intensity.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (Ester) | 172-174 | |

| Carbonyl (Amide) | 170-172 | |

| Aromatic | 125-138 | |

| CH (Aspartyl) | 50-52 | |

| CH (Phenylalanyl) | 54-56 | |

| OCH₃ | 52-54 | |

| N-CH₂ | 45-47 | |

| CH₂ (Aspartyl) | 38-40 | |

| CH₂ | 30-32 | |

| C(CH₃)₃ | 29-31 | The carbon attached to the deuterated methyl groups will show altered multiplicity in coupled spectra. |

| C(CH₃)₃ | 25-27 |

2.3. Predicted Mass Spectrometry Data

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular weight of this compound will be 3 atomic mass units (amu) higher than that of unlabeled (R)-Neotame.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Unlabeled Mass (m/z) | This compound Mass (m/z) |

| [M+H]⁺ | C₂₀H₃₁N₂O₅⁺ | 379.22 | 382.24 |

| [M+Na]⁺ | C₂₀H₃₀N₂O₅Na⁺ | 401.20 | 404.22 |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

3.1. NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Number of Scans: 16-64

-

Spectral Width: 10-12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

-

Number of Scans: 1024-4096

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

-

3.2. Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

LC-MS/MS Acquisition:

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry (MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan (m/z 100-500) and product ion scan of the precursor ion (m/z 382.24).

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-500 °C

-

Collision Energy (for MS/MS): 10-30 eV

-

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

This guide provides a foundational understanding of the expected analytical data and methodologies for this compound. Researchers can adapt these protocols to their specific instrumentation and experimental goals. The use of isotopically labeled standards like this compound is crucial for accurate and reliable bioanalytical and drug metabolism studies.

Isotopic Purity Analysis of (R)-Neotame-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of (R)-Neotame-d3. The focus is on the application of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy as the primary techniques for quantitative assessment of deuterium (B1214612) enrichment. This document offers detailed experimental protocols, data presentation formats, and visual workflows to assist researchers in establishing and validating the isotopic purity of this compound in a laboratory setting.

This compound, the deuterium-labeled form of the high-intensity artificial sweetener Neotame, serves as a critical internal standard in quantitative bioanalytical assays. Its utility is predicated on its chemical identity and high isotopic purity, ensuring accurate and reliable quantification of the unlabeled analyte in complex matrices. The deuterium atoms are specifically located on the methyl ester group, as indicated by its chemical name: N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester.

Quantitative Data Summary

The isotopic purity of this compound is defined by the relative abundance of its isotopologues. The primary species is the d3-isotopologue, with minor contributions from d0, d1, and d2 species. The following tables summarize hypothetical yet representative quantitative data for two different batches of this compound, as determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Isotopic Distribution of this compound by HRMS

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Batch A Relative Abundance (%) | Batch B Relative Abundance (%) |

| d0 | C₂₀H₃₀N₂O₅ | 378.2155 | 0.2 | 0.5 |

| d1 | C₂₀H₂₉DN₂O₅ | 379.2218 | 1.3 | 2.0 |

| d2 | C₂₀H₂₈D₂N₂O₅ | 380.2281 | 3.5 | 5.0 |

| d3 | C₂₀H₂₇D₃N₂O₅ | 381.2344 | 95.0 | 92.5 |

Table 2: Isotopic Enrichment of this compound by NMR

| Analytical Method | Parameter | Batch A | Batch B |

| ¹H NMR | Residual Proton Signal Integral (at ~3.7 ppm) | 0.05 | 0.08 |

| Isotopic Purity (%) | 98.3 | 97.3 | |

| ²H NMR | Deuterium Signal Integral | Present | Present |

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining the overall deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule.

2.1.1 Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture appropriate for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

2.1.2 Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR, or Q-TOF) capable of achieving a resolving power of at least 60,000 is recommended to ensure baseline separation of the isotopic peaks.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Infusion: Infuse the prepared sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 375-385).

2.1.3 Data Analysis

-

Identify the m/z values for the protonated molecular ions ([M+H]⁺) of each isotopologue (d0, d1, d2, and d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

-

The isotopic purity is reported as the relative abundance of the d3 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the specific location of deuterium atoms and can be used to quantify the level of deuteration by observing the presence of deuterium signals (²H NMR) or the absence of proton signals (¹H NMR).

2.2.1 ¹H NMR for Residual Proton Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals in the region of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the residual proton signals.

-

-

Data Analysis:

-

Integrate the signal corresponding to the residual protons of the methyl ester group (expected around 3.7 ppm).

-

Integrate a well-resolved, non-deuterated proton signal in the molecule (e.g., an aromatic proton) to serve as an internal reference.

-

Calculate the isotopic purity based on the depletion of the methyl proton signal relative to the internal reference.

-

2.2.2 ²H NMR for Direct Deuterium Detection

-

Sample Preparation: Prepare a concentrated solution of this compound in a suitable non-deuterated solvent (e.g., CHCl₃).

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Data Acquisition:

-

Acquire a ²H NMR spectrum.

-

A higher number of scans will be required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.

-

-

Data Analysis:

-

The presence of a signal at the expected chemical shift for the methyl ester group confirms the incorporation of deuterium.

-

For quantitative analysis, the integral of the deuterium signal can be compared to an internal standard with a known deuterium content.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the isotopic purity analysis of this compound.

Caption: HRMS workflow for this compound isotopic purity analysis.

Stability of (R)-Neotame-d3 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (R)-Neotame-d3 in solution. The information presented is based on extensive studies conducted on neotame (B1678184), the non-deuterated parent compound. It is scientifically established that deuterium (B1214612) labeling does not significantly alter the chemical stability of a molecule; therefore, the data herein serves as a robust proxy for the stability profile of this compound. The stereochemical designation "(R)" is presumed to be a typographical error, as the active form of neotame is synthesized from L-amino acids, resulting in the (S,S) configuration.

Executive Summary

Neotame, a high-intensity sweetener, demonstrates considerable stability in dry form and in aqueous solutions, a key attribute for its application in various food, beverage, and pharmaceutical products.[1][2] Its stability is primarily influenced by pH, temperature, and time.[1][3] The primary degradation pathway in aqueous solutions is the hydrolysis of the methyl ester group, leading to the formation of de-esterified neotame.[3][4][5] Unlike its predecessor, aspartame (B1666099), neotame's N-alkyl substitution with a 3,3-dimethylbutyl group prevents intramolecular cyclization to form diketopiperazines, significantly enhancing its thermal stability.[6]

Chemical Structure and Degradation Pathway

The stability of neotame is intrinsically linked to its chemical structure. The primary degradation route involves the hydrolysis of the methyl ester, a reaction influenced by both pH and temperature.

Caption: Primary degradation pathway of Neotame in aqueous solution.

Stability Data in Aqueous Solutions

The stability of neotame in solution is a function of pH and temperature. The optimal pH for maximum stability is approximately 4.5.[3][7] Degradation follows pseudo-first-order kinetics.[5]

Effect of pH and Temperature on Neotame Stability

| pH | Temperature (°C) | Storage Time | Remaining Neotame (%) | Primary Degradation Product | Reference |

| 2.8 - 4.5 | 5, 20, 30, 35 | Up to 26 weeks | Degradation increases with decreasing pH and increasing temperature | De-esterified Neotame | [4] |

| 3.2 | 20 | 8 weeks | 89.3 | De-esterified Neotame (~7%) | [4][8] |

| 4.5 | 25 | 30 weeks (Half-life) | 50 | De-esterified Neotame | [5] |

| Neutral | - | 124 days (Half-life) | 50 | De-esterified Neotame | [5] |

Stability in Simulated Beverage Formulations

Mock beverage solutions containing phosphate (B84403) and citrate (B86180) buffers were used to simulate commercial soft drink formulations.

| Simulated Beverage | pH | Temperature (°C) | Storage Time | Remaining Neotame (%) | Reference |

| Cola | 2.8 | 5, 20, 30, 35 | Up to 8 weeks | Data dependent on T | [8] |

| Cola | 3.2 | 20 | 8 weeks | ~93 | [8] |

| Lemon-Lime | 3.8 | 5, 20, 30, 35 | Up to 8 weeks | Data dependent on T | [8] |

| Root Beer | 4.5 | 5, 20, 30, 35 | Up to 8 weeks | Data dependent on T | [8] |

Stability in the Presence of Other Food Components

Neotame exhibits good stability during thermal processing and in various food matrices.

| Food Matrix | Processing/Storage Condition | Neotame Loss (%) | Reference |

| Flavoured Milk (Pasteurization) | 90°C for 20 min | 8 | [9][10] |

| Flavoured Milk (Sterilization) | 121°C for 15 min | ~50 | [9][10] |

| Yogurt (Pasteurization) | 85°C for 30 min | 3 | [9] |

| Ice Cream (Pasteurization) | 68°C for 30 min | No loss | [11] |

| Ice Cream (Storage) | -18°C for 90 days | ~10 | [11] |

| Baked Goods (Baking) | 180°C for 20 min | 13-15 | [2][11] |

| Baked Goods (Storage) | Room temperature for 5 days | 19 | [2] |

Experimental Protocols

The stability of neotame is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[4][12][13][14]

General Stability Testing Workflow

Caption: General experimental workflow for stability assessment.

HPLC Method for Neotame Quantification

A common analytical method for determining the concentration of neotame and its degradation products involves reverse-phase HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M heptanesulfonic acid sodium and 0.5% v/v triethylamine) and an organic solvent like acetonitrile.[5] The composition can be isocratic or a gradient.

-

Detection: UV detection at 210 nm is commonly used.[9] Mass spectrometry (MS) can also be employed for higher specificity and sensitivity.[13][14]

-

Quantification: The concentration of neotame and its degradation products is determined by comparing the peak areas from the sample chromatograms to those of reference standards.

Metabolism of Neotame

In vivo, neotame is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the methyl ester by non-specific esterases, yielding de-esterified neotame and methanol.[6][15] The de-esterified metabolite has a plasma half-life of approximately 2 hours.[6][15] Over 80% of an oral dose is excreted within 48 hours.[6]

Caption: Simplified metabolic pathway of Neotame in humans.

Conclusion

The stability of this compound in solution is expected to be comparable to that of neotame, demonstrating excellent stability under typical food and beverage processing and storage conditions, particularly at an optimal pH of around 4.5. The primary degradation product in aqueous solutions is de-esterified neotame, formed through hydrolysis of the methyl ester. The inherent stability of the neotame molecule, particularly its resistance to forming diketopiperazines, makes it a versatile and reliable high-intensity sweetener for a wide range of applications in the food, beverage, and pharmaceutical industries. Researchers and formulation scientists can confidently use the provided data as a strong foundation for the development of products containing this compound.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Neotame: the powerhouse sweetener - stability [people.wou.edu]

- 3. chemrj.org [chemrj.org]

- 4. fao.org [fao.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Neotame - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of aspartame and neotame in pasteurized and in-bottle sterilized flavoured milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NEOTAME (JECFA 52, 2004) [inchem.org]

A Technical Guide to (R)-Neotame-d3: Properties, Biological Interactions, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Neotame-d3, a deuterated isotopologue of the high-intensity artificial sweetener, Neotame (B1678184). While specific experimental data for the (R)-isomer of Neotame-d3 is limited in publicly available literature, this document extrapolates from the extensive research on Neotame to provide insights into its core properties, biological signaling pathways, and relevant experimental methodologies. The inclusion of a deuterium-labeled methyl group in this compound makes it a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇D₃N₂O₅ | [1][2] |

| Molecular Weight | 381.48 g/mol | [1][3] |

| Unlabeled CAS Number | 165450-17-9 | [2][4][5] |

| Synonyms | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | [1][2][3] |

Biological Activity and Signaling Pathways

Neotame, and by extension its deuterated isotopologues, exerts its biological effects primarily through interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors.[6][7] Recent research has also elucidated its impact on the intestinal epithelium and gut microbiome.

Sweet Taste Receptor Activation:

Neotame binds to the Venus flytrap module of the T1R2 subunit of the sweet taste receptor, inducing a conformational change that initiates a downstream signaling cascade.[6] This leads to the perception of sweetness. The binding affinity of neotame is exceptionally high, contributing to its potency as a sweetener.

Impact on Intestinal Epithelium:

Studies have shown that Neotame can directly affect the intestinal epithelium. At high concentrations, it can induce apoptosis and disrupt the intestinal barrier function in a T1R3-dependent manner.[1][2][4] This is characterized by a decrease in the expression of tight junction proteins like claudin-3.

Experimental Protocols

The following are summaries of experimental methodologies used to study the effects of Neotame, which are directly applicable to studies involving this compound.

1. Cell Viability Assay (MTT Assay):

-

Objective: To assess the cytotoxic effects of Neotame on intestinal epithelial cells (e.g., Caco-2).

-

Methodology:

-

Caco-2 cells are seeded in 96-well plates and cultured to a confluent monolayer.

-

The cells are then treated with varying concentrations of Neotame for a specified duration (e.g., 24 hours).

-

Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

2. Intestinal Epithelial Monolayer Permeability Assay (FITC-dextran Transwell Assay):

-

Objective: To evaluate the effect of Neotame on intestinal barrier function.

-

Methodology:

-

Caco-2 cells are cultured on Transwell inserts until a differentiated and polarized monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

The monolayers are treated with Neotame.

-

Fluorescein isothiocyanate-dextran (FITC-dextran) is added to the apical chamber of the Transwell inserts.

-

After a defined period, samples are collected from the basolateral chamber.

-

The fluorescence intensity of the basolateral samples is measured to quantify the amount of FITC-dextran that has passed through the monolayer. An increase in fluorescence indicates increased permeability.[2]

-

3. Sweet Taste Receptor Activation Assay (Calcium Mobilization Assay):

-

Objective: To measure the activation of the T1R2/T1R3 sweet taste receptor by Neotame.

-

Methodology:

-

HEK293 cells are co-transfected with plasmids encoding the human T1R2 and T1R3 receptors.

-

The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Neotame is added to the cells, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

-

The dose-response relationship can be determined by testing a range of Neotame concentrations.[7]

-

Metabolism and Analytical Workflows

This compound is primarily used as a tracer and internal standard in metabolic and environmental studies due to the stability of the deuterium (B1214612) label.

Metabolism:

The primary metabolic pathway for Neotame in humans is the hydrolysis of the methyl ester group by esterases, resulting in the formation of de-esterified Neotame and methanol.[8][9] The use of this compound allows for precise tracking and quantification of the parent compound and its metabolites in biological matrices.

Quantitative Data from Neotame Studies:

The following table summarizes key quantitative findings from studies on Neotame. These values provide a benchmark for designing and interpreting experiments with this compound.

| Parameter | Value | Context | Source |

| Sweetness Potency | 7,000-13,000 times sweeter than sucrose | Sensory evaluation | [3][4] |

| Acceptable Daily Intake (ADI) | 0-2 mg/kg body weight | Human consumption | [1] |

| EC₅₀ for T1R2/T1R3 Receptor | 2.26 ± 0.23 µM | In vitro cell-based assay | [10] |

| Human ADI Equivalent Dose in Mice | 0.75 mg/kg body weight/day | Animal study for gut microbiome effects | [8] |

References

- 1. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the Artificial Sweetener Neotame on the Gut Microbiome and Fecal Metabolites in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fsc.go.jp [fsc.go.jp]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to (R)-Neotame-d3 for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Neotame-d3, a deuterated isotopologue of the high-intensity artificial sweetener Neotame (B1678184). This guide is intended for researchers, scientists, and drug development professionals who require detailed technical data and experimental protocols for the use of this compound as an internal standard or for other research purposes.

Commercial Suppliers of this compound

This compound is available from several commercial suppliers that specialize in stable isotope-labeled compounds and analytical standards. These suppliers typically provide the compound for research use only and can offer a Certificate of Analysis (CoA) upon request, detailing lot-specific purity and isotopic enrichment.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Product Number (Example) |

| MedChemExpress | medchemexpress.com | HY-W011053S |

| Santa Cruz Biotechnology | scbt.com | sc-216973 |

| Pharmaffiliates | pharmaffiliates.com | PA STI 067290 |

| LGC Standards | lgcstandards.com | TRC-N390062 |

Technical Data

This compound is the deuterated form of Neotame, where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Neotame by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester |

| Synonyms | (S)-3-((3,3-dimethylbutyl)amino)-4-(((S)-1-(methoxy-d3)-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic Acid |

| Molecular Formula | C₂₀H₂₇D₃N₂O₅ |

| Molecular Weight | 381.48 g/mol [1][2][3] |

| Appearance | Off-White Solid[4] |

| Storage | 2-8°C Refrigerator, Under inert atmosphere[4] |

| Unlabeled CAS Number | 165450-17-9[4] |

Table 3: Representative Certificate of Analysis Data

While a specific Certificate of Analysis is lot-dependent and must be obtained from the supplier, the following table outlines the typical data provided for a stable isotope-labeled standard like this compound.

| Parameter | Typical Specification |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

| Identity (by ¹H-NMR) | Conforms to structure |

| Identity (by MS) | Conforms to structure |

| Solubility | Soluble in DMSO, Methanol (B129727) |

Experimental Protocols

Synthesis of this compound

The synthesis of Neotame and its isotopologues is typically achieved through a reductive amination (also known as reductive alkylation) of aspartame (B1666099) with the appropriate aldehyde.[5] For this compound, this would involve the reductive amination of (R)-Aspartame with 3,3-dimethylbutyraldehyde (B104332), using a deuterated methanol source or a post-synthesis esterification with deuterated methanol. A general, detailed protocol based on this chemistry is provided below.

Protocol 1: Synthesis of this compound via Reductive Amination

-

Imine Formation:

-

Dissolve (R)-Aspartame and a slight molar excess of 3,3-dimethylbutyraldehyde in methanol.

-

Stir the mixture at room temperature to form the intermediate imine. The equilibrium can be shifted towards the imine by removing water, though this is often not necessary for the subsequent reduction.

-

-

Reductive Amination:

-

To the solution containing the imine, add a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (H₂).

-

Maintain the reaction at a controlled temperature (e.g., 35-40°C) and pressure for several hours until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.[6]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The crude product is then purified, typically by recrystallization from a solvent such as ethanol, to yield (R)-Neotame.

-

-

Deuterium Labeling (if not incorporated earlier):

-

If the synthesis was performed with non-deuterated methanol, the methyl ester can be formed in a final step using deuterated methanol (CD₃OD) under acidic conditions.

-

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, pressure, and temperature, may vary and should be optimized.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of Neotame in various matrices is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol that can be adapted for the analysis of this compound.

Protocol 2: HPLC Analysis of this compound

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Perform serial dilutions to create a series of calibration standards at known concentrations.

-

-

Sample Preparation:

-

For food or biological samples, an extraction step is necessary. This may involve homogenization, sonication, and solid-phase extraction (SPE) to remove interfering matrix components.[4]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 4.0) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: 0.6-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 35°C).

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at 210 nm.[8]

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standard injections against their concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathway

Neotame, and by extension this compound, exerts its sweet taste by activating the heterodimeric G-protein coupled receptor (GPCR) formed by the T1R2 and T1R3 subunits.[9] This receptor is located on the surface of taste receptor cells in the taste buds. Recent research has also identified the presence and activity of these receptors in other tissues, such as the intestinal epithelium.[1][10][11]

The binding of Neotame to the T1R2/T1R3 receptor initiates an intracellular signaling cascade. This process involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores. This increase in intracellular Ca²⁺ leads to the opening of the TRPM5 ion channel, cell depolarization, and ultimately the release of neurotransmitters that signal the perception of sweetness to the brain. Some studies suggest that Neotame may also influence other signaling pathways, including those involving TLR activation and Neu-1 sialidase activity in certain cell types.[12]

References

- 1. Frontiers | The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104177473A - Synthesis method of neotame - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. CN105651893A - HPLC (high performance liquid chromatography) determination method for neotame content in feed additive - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

- 10. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The artificial sweetener neotame negatively regulates the intestinal epithelium directly through T1R3-signaling and indirectly through pathogenic changes to model gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic fate of (R)-Neotame-d3 in vitro

An in-depth analysis of the in vitro metabolic fate of neotame (B1678184), with a focus on its biotransformation pathways and the methodologies used for its study, is presented in this technical guide. While specific research on the deuterated analog, (R)-Neotame-d3, is not extensively published, its metabolic fate is expected to mirror that of neotame, as deuteration typically does not alter the metabolic pathways themselves. This compound is most commonly used as an internal standard in bioanalytical methods due to its chemical similarity and mass difference from neotame.

Metabolic Stability of Neotame

Neotame is known for its high stability against enzymatic hydrolysis, particularly by esterases, which is a key feature of its design. In vitro studies using human and animal liver and intestinal preparations have demonstrated that neotame is not significantly metabolized. This stability is attributed to the presence of the 3,3-dimethylbutyl group, which sterically hinders the approach of esterases to the methyl ester group.

Primary Metabolic Pathway: De-esterification

Despite its high stability, a minor degree of metabolism does occur. The primary metabolic pathway for neotame is the hydrolysis of the methyl ester, which leads to the formation of de-esterified neotame and methanol. This reaction is catalyzed by esterases.

Binding Affinity of (R)-Neotame-d3 to Sweet Taste Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics of neotame (B1678184) and its deuterated isotopologue, (R)-Neotame-d3, to the human sweet taste receptor, TAS1R2/TAS1R3. This document is intended for researchers, scientists, and drug development professionals working in the fields of taste science, sensory research, and pharmacology. While specific binding affinity data for this compound is not extensively available in public literature, this guide extrapolates from the well-documented interactions of neotame to provide a robust framework for understanding its binding properties. Deuteration is a common strategy in drug development to modify metabolic profiles, but it is not expected to significantly alter the direct binding affinity to the receptor.

Introduction to Neotame and the Sweet Taste Receptor

Neotame is a high-potency artificial sweetener derived from aspartame. Its sweet taste is mediated by the TAS1R2/TAS1R3 receptor, a heterodimeric G protein-coupled receptor (GPCR) located in taste bud cells on the tongue.[1][2][3] The binding of a sweet ligand, such as neotame, to this receptor initiates a conformational change that triggers a downstream signaling cascade, ultimately leading to the perception of sweetness.[1][2][3]

The TAS1R2/TAS1R3 receptor possesses multiple binding sites that accommodate a wide variety of sweet-tasting molecules.[4][5][6] Neotame, like its precursor aspartame, primarily binds to the Venus Flytrap Domain (VFT) of the TAS1R2 subunit.[4][5][7][8] Specific amino acid residues within this domain are crucial for the high-affinity binding of neotame.[6][7][9]

Quantitative Data: Functional Activity of Neotame

| Compound | Assay Type | Cell Line | Measured Parameter | EC50 Value (µM) | Reference |

| Neotame | Calcium Mobilization Assay | HEK293T cells expressing TAS1R2/TAS1R3 | Intracellular Calcium Increase | 2.26 ± 0.23 | [10] |

Note: This data is for non-deuterated neotame. The EC50 for this compound is expected to be in a similar range.

Experimental Protocols

The determination of the binding affinity and functional activity of ligands like this compound at the TAS1R2/TAS1R3 receptor typically involves cell-based functional assays. Below is a detailed methodology for a commonly used approach.

Cell-Based Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the TAS1R2/TAS1R3 receptor, which signals through the Gαq/PLC pathway, leading to the release of calcium from intracellular stores.[1][2][11]

Objective: To determine the dose-dependent response of the TAS1R2/TAS1R3 receptor to this compound and calculate its EC50 value.

Materials:

-

HEK293T cells

-

Expression vectors for human TAS1R2 and TAS1R3

-

A promiscuous Gα protein (e.g., Gα16gust44) to ensure robust signal transduction[11]

-

Lipofectamine or other suitable transfection reagent

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound stock solution of known concentration

-

Assay buffer (e.g., HBSS)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)[4][7]

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in T-75 flasks until they reach 80-90% confluency.

-

Co-transfect the cells with expression vectors for TAS1R2, TAS1R3, and a Gα protein using a suitable transfection reagent according to the manufacturer's protocol. Mock-transfected cells (without the receptor plasmids) should be prepared as a negative control.[10]

-

Plate the transfected cells into 96-well microplates and incubate for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 1 hour.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.

-

-

Fluorescence Measurement:

-

Place the 96-well plate into a fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's automated injector to add the different concentrations of this compound to the wells.

-

Continuously record the fluorescence intensity for several minutes after compound addition to capture the peak calcium response.

-

-

Data Analysis:

-

For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the responses to the maximum response observed.

-

Plot the normalized response versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[6]

-

Visualizations

Sweet Taste Signaling Pathway

Caption: Sweet taste signaling cascade initiated by ligand binding.

Experimental Workflow for EC50 Determination

Caption: Workflow for calcium mobilization assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. TAS1R2 - Wikipedia [en.wikipedia.org]

- 4. jneurosci.org [jneurosci.org]

- 5. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of species-dependent sweet taste toward artificial sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (R)-Neotame-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly within the pharmaceutical and food sciences, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for achieving reliable quantification. This is due to the ability of a SIL-IS to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability such as matrix effects, extraction recovery, and instrument response.[1][2] (R)-Neotame-d3 is the deuterated analog of (R)-Neotame, a high-intensity artificial sweetener. Its structural similarity and mass difference make it an ideal internal standard for the accurate quantification of Neotame in various matrices. These application notes provide a comprehensive protocol for the use of this compound as an internal standard in LC-MS/MS applications.

Principle of Internal Standardization with this compound

The core principle of using this compound as an internal standard lies in its chemical and physical similarity to the non-labeled Neotame. By adding a known concentration of this compound to all samples, including calibration standards, quality controls (QCs), and unknown samples, prior to sample processing, it experiences the same experimental variations as the analyte. The mass spectrometer can differentiate between Neotame and this compound based on their mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric measurement corrects for potential errors, leading to highly accurate and precise results.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester |

| Molecular Formula | C₂₀H₂₇D₃N₂O₅ |

| Molecular Weight | 381.48 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol (B129727) and water |

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Neotame reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Biological matrix (e.g., plasma, beverage sample)

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Neotame Stock Solution (1 mg/mL): Accurately weigh 1 mg of Neotame and dissolve it in 1 mL of methanol.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Neotame Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Neotame stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control samples at various concentration levels.

Sample Preparation (Protein Precipitation for Plasma Samples)

-

Pipette 100 µL of the plasma sample (or calibration standard/QC) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Neotame | 379.2 | 319.2 | 15 |

| Neotame (Confirmation) | 379.2 | 172.1 | 25 |

| This compound | 382.2 | 322.2 | 15 |

Data Presentation

Calibration Curve Data (Illustrative)

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 152,500 | 50,300 | 3.032 |

| 500 | 760,000 | 50,000 | 15.200 |